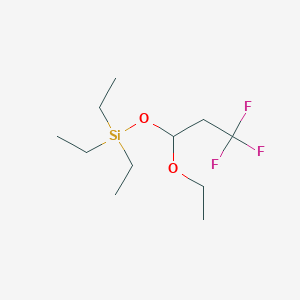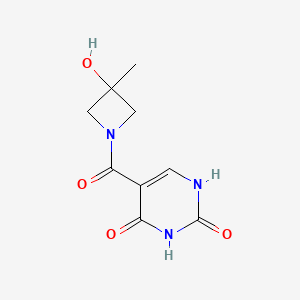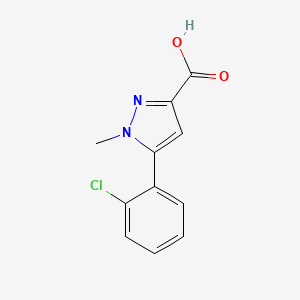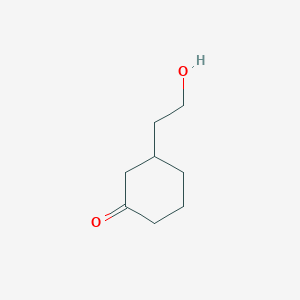
3-(2-Hydroxyethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative where a hydroxyethyl group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)cyclohexanone can be achieved through several methods. One common approach involves the condensation reaction between cyclohexanone and ethylene oxide under basic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is reacted with ethylene oxide in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the hydroxyethyl group on the cyclohexanone ring.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyethyl)cyclohexanone.
Reduction: Formation of 3-(2-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)cyclohexanone involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbonyl group in the cyclohexanone ring can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound without the hydroxyethyl group.
3-Hydroxycyclohexanone: A similar compound with a hydroxyl group directly attached to the cyclohexanone ring.
2-(2-Hydroxyethyl)cyclohexanone: A positional isomer with the hydroxyethyl group attached to the second carbon.
Uniqueness
3-(2-Hydroxyethyl)cyclohexanone is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2 |
InChI Key |
WFGVSEXEHXSKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


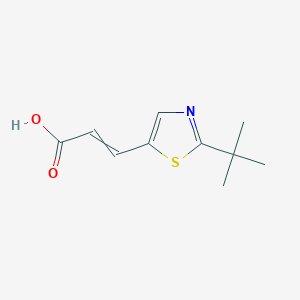

![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
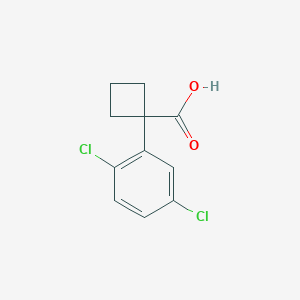

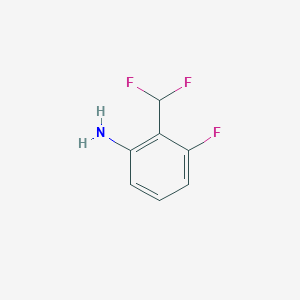


![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)
